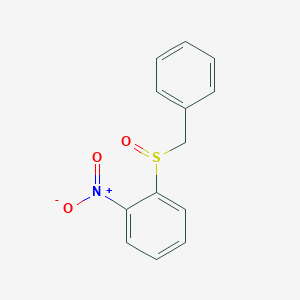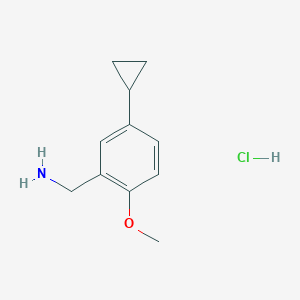
(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2094144-61-1 . It has a molecular weight of 213.71 . The IUPAC name for this compound is this compound . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO.ClH/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12;/h4-6,8H,2-3,7,12H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a melting point of 165-167 degrees Celsius . The compound is a salt, with chloride (Cl) being the counterion .Scientific Research Applications
Pharmacological Profile of WAY-100635 : WAY-100635, a compound similar to (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, is identified as a selective antagonist of the 5-HT1A receptor. This compound displays over 100-fold selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes and neurotransmitter receptors. It has been used in studies to understand 5-HT1A receptor function in both in vitro and in vivo models, including its role in neuronal firing and behavior modulation in rats and guinea pigs (Forster et al., 1995).
Antiviral Activity of Pyrimidine Derivatives : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to this compound, has shown significant antiviral activity against retroviruses in cell culture. These compounds have been explored for their potential in treating human immunodeficiency virus and other viral infections (Hocková et al., 2003).
Role in Neuropharmacology : The effects of novel selective 5-HT4 receptor ligands, such as RS 67333 and RS 67506, which share a common methoxyphenyl component with this compound, have been studied in rat models. These compounds have been investigated for their potential in enhancing cognitive performance, particularly in the context of spatial learning and memory (Fontana et al., 1997).
Synthesis of Neurotransmitter Analogues : The synthesis of constrained neurotransmitter analogues, including phenylcyclopropylamines, has been explored using methods such as the Ti(IV)-mediated cyclopropanation reaction. These compounds, similar in structure to this compound, are known to inhibit monoamine oxidase and have potential applications in neuroscience and psychopharmacology (Faler & Joullié, 2007).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation. H319 indicates that it causes serious eye irritation, and H335 means it may cause respiratory irritation .
properties
IUPAC Name |
(5-cyclopropyl-2-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12;/h4-6,8H,2-3,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIGIFDOZYCKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2882033.png)
![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)
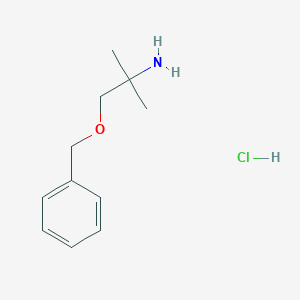
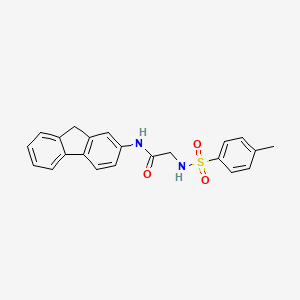
![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)
![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)
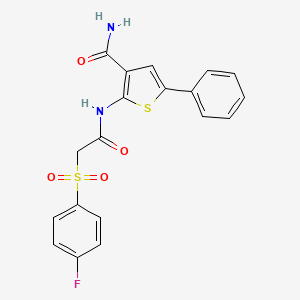
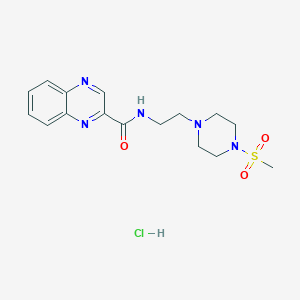

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
